N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes fluorophenyl, methylphenyl, and quinolinecarboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate aniline derivatives with ketones under acidic or basic conditions to form the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound may be investigated for its potential biological activity. Studies may focus on its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications .
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for drug development .
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure can contribute to the design of materials with enhanced performance in various applications .
Mechanism of Action
The mechanism of action of N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and fluorophenyl-containing molecules. Examples include:
- N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
Uniqueness
What sets N-(2-Fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research and industrial applications .
Properties
Molecular Formula |
C30H27FN2O2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-methyl-4-(4-methylphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H27FN2O2/c1-18-12-14-21(15-13-18)28-27(30(35)33-24-11-7-6-10-23(24)31)19(2)32-25-16-22(17-26(34)29(25)28)20-8-4-3-5-9-20/h3-15,22,28,32H,16-17H2,1-2H3,(H,33,35) |
InChI Key |
NXVCENMSPRGOID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=CC=C5F)C |
Origin of Product |
United States |
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